molecular formula C12H9ClO4 B1206328 7-(Chlorocarbonylmethoxy)-4-methylcoumarin CAS No. 91454-65-8

7-(Chlorocarbonylmethoxy)-4-methylcoumarin

Cat. No.: B1206328
CAS No.: 91454-65-8
M. Wt: 252.65 g/mol
InChI Key: CTSWCAAFHPVFFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Coumarin (B35378) Chemistry and its Significance in Advanced Organic Synthesis

Coumarin, a benzopyrone (2H-1-benzopyran-2-one), represents a significant class of heterocyclic compounds characterized by a benzene (B151609) ring fused to an α-pyrone ring. orientjchem.orgsciforum.netslideshare.net First isolated from the tonka bean (Dipteryx odorata) in 1820, coumarins are widespread in nature, found as secondary metabolites in numerous plants, fungi, and bacteria. sciforum.netnih.gov The inherent structural features of the coumarin nucleus, such as its aromaticity, lactone ring, and multiple sites for substitution, bestow upon it a unique reactivity profile that has been extensively exploited in advanced organic synthesis. scielo.brnih.gov

The synthesis of the coumarin scaffold itself can be achieved through several classic name reactions, including the Perkin reaction, Pechmann condensation, Knoevenagel condensation, and Wittig reaction. orientjchem.orgnih.govscielo.br These methods, along with modern advancements like metal-catalyzed cyclizations and green synthesis approaches, provide versatile routes to a vast library of coumarin derivatives. rasayanjournal.co.inresearchgate.net The significance of coumarins in organic synthesis is not merely in their preparation, but in their utility as foundational structures. Their physicochemical properties, including good water solubility, resonance stability, and notable photophysical characteristics like fluorescence, make them attractive targets and tools for chemists. nih.govresearchgate.net The coumarin framework serves as a privileged scaffold, a molecular structure that is able to bind to multiple biological targets, making it a valuable starting point for the development of more complex molecules. sciforum.net

Role of Highly Functionalized Coumarin Derivatives as Building Blocks in Chemical Research

The ability to readily introduce a wide array of functional groups onto the coumarin core at various positions (C-3, C-4, and the phenyl ring) allows for the creation of highly functionalized derivatives with tailored properties. nih.govresearchgate.net These derivatives are not end-products but are pivotal building blocks in the construction of novel molecular architectures and materials. The strategic placement of substituents can dramatically alter the electronic, steric, and photophysical properties of the coumarin system, enabling its use in diverse research areas. nih.govresearchgate.net

In medicinal chemistry, functionalized coumarins are recognized for their broad spectrum of biological activities, and chemists utilize them as synthons for creating new therapeutic agents. nih.govresearchgate.net For example, 4-hydroxycoumarins are key precursors for anticoagulant drugs, while other derivatives have been developed as anticancer, antimicrobial, and anti-inflammatory agents. orientjchem.orgresearchgate.net The synthesis of new derivatives often involves using the coumarin nucleus as a starting point for further chemical transformations, such as alkylation, condensation, and multicomponent reactions, to build more complex heterocyclic systems. sciforum.netrasayanjournal.co.in For instance, 7-hydroxy-4-methylcoumarin is a common starting material that can undergo reactions like condensation with aldehydes, Mannich reactions, and alkylation to produce a variety of new compounds with potential biological activities. sciforum.net

Beyond pharmaceuticals, the unique fluorescent properties of many coumarin derivatives make them indispensable building blocks in materials science and analytical chemistry. nih.govresearchgate.net They are used to construct fluorescent probes and sensors for detecting metal ions, pH changes, and biomolecules. researchgate.net The derivatization of the coumarin scaffold allows for the fine-tuning of its absorption and emission wavelengths, leading to the development of specialized dyes, laser dyes, and optical brighteners. nih.govresearchgate.net

Positioning of 7-(Chlorocarbonylmethoxy)-4-methylcoumarin as a Key Reactive Scaffold in Contemporary Research

Within the extensive family of coumarin derivatives, This compound stands out as a key reactive scaffold, primarily utilized as a high-performance derivatizing agent in analytical sciences. scielo.br This compound is a derivative of the highly fluorescent 7-hydroxy-4-methylcoumarin (also known as hymecromone). scielo.br The key to its reactivity lies in the chlorocarbonylmethoxy group (-OCH₂COCl) attached at the 7-position. The acyl chloride (chlorocarbonyl) functional group is highly electrophilic and readily reacts with nucleophiles, particularly the hydroxyl groups of other molecules, to form stable ester linkages.

This specific reactivity makes this compound an excellent fluorescent labeling reagent. scielo.br In a process known as precolumn derivatization for liquid chromatography, it is used to tag hydroxy compounds, such as steroids and prostaglandins (B1171923). scielo.br The reaction attaches the fluorescent 4-methylcoumarin (B1582148) moiety to the target analyte. This allows for highly sensitive detection using fluorescence detectors, enabling the quantification of otherwise difficult-to-detect substances in complex biological samples. scielo.br The 4-methyl group on the coumarin ring enhances its fluorescence properties, contributing to the high sensitivity of this analytical method.

The synthesis of this compound starts from 7-hydroxy-4-methylcoumarin, which is typically prepared via the Pechmann condensation of resorcinol (B1680541) and ethyl acetoacetate (B1235776). nih.govnih.gov The hydroxy group is then etherified and subsequently converted to the acyl chloride. The resulting compound acts as a bifunctional scaffold: one part (the coumarin ring) provides the essential analytical signal (fluorescence), while the other part (the acyl chloride) provides the specific reactivity needed to attach the scaffold to target molecules. scielo.br This targeted reactivity positions this compound as a crucial tool in modern analytical chemistry for the sensitive detection and quantification of hydroxyl-containing compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methyl-2-oxochromen-7-yl)oxyacetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO4/c1-7-4-12(15)17-10-5-8(2-3-9(7)10)16-6-11(13)14/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTSWCAAFHPVFFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30238571
Record name 7-(Chlorocarbonylmethoxy)-4-methylcoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30238571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91454-65-8
Record name 7-(Chlorocarbonylmethoxy)-4-methylcoumarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091454658
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-(Chlorocarbonylmethoxy)-4-methylcoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30238571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Optimized Pathways for 7 Chlorocarbonylmethoxy 4 Methylcoumarin

Precursor Synthesis: Derivatization of 7-Hydroxy-4-methylcoumarin

The foundational step in the synthesis of 7-(chlorocarbonylmethoxy)-4-methylcoumarin is the efficient production of its precursor, 7-hydroxy-4-methylcoumarin. This is most commonly achieved through the well-established Pechmann condensation, though alternative routes have also been explored.

Pechmann Condensation and its Variants for 7-Hydroxy-4-methylcoumarin Synthesis

The Pechmann condensation, a classic method for coumarin (B35378) synthesis, involves the reaction of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst. researchgate.net In the case of 7-hydroxy-4-methylcoumarin, resorcinol (B1680541) is condensed with ethyl acetoacetate (B1235776). slideshare.netyoutube.com The reaction mechanism is initiated by the acid-catalyzed transesterification, followed by an intramolecular electrophilic attack on the activated phenol ring and subsequent dehydration to form the coumarin ring system. slideshare.net

A variety of acid catalysts have been employed to promote this condensation, each with its own set of advantages and disadvantages concerning reaction time, temperature, and yield. Traditional catalysts include concentrated sulfuric acid and polyphosphoric acid (PPA). slideshare.net While effective, these strong acids can lead to harsh reaction conditions and the formation of undesired byproducts. nih.gov This has prompted research into more benign and reusable catalysts.

Solid acid catalysts, such as Amberlyst-15, zeolite β, and sulfonic acid functionalized hybrid silica, have shown considerable promise, particularly under microwave irradiation, which can significantly reduce reaction times and improve yields. nih.gov For instance, the use of Amberlyst-15 as a catalyst in the Pechmann condensation of resorcinol and ethyl acetoacetate has been reported to give yields of up to 97%. nih.gov Other studies have explored the use of nano-crystalline sulfated-zirconia, which has demonstrated excellent catalytic activity in solvent-free conditions. nih.gov The use of such heterogeneous catalysts simplifies product purification and aligns with the principles of green chemistry.

Below is a table summarizing various catalytic systems and their reported efficiencies for the synthesis of 7-hydroxy-4-methylcoumarin via Pechmann condensation:

CatalystReaction ConditionsYield (%)Reference
Concentrated Sulfuric AcidRoom temperature, 18 hours~97% slideshare.net
Polyphosphoric Acid (PPA)75-80°C, 20-25 minutesNot specified youtube.com
Amberlyst-15100°C, 20 minutes (microwave)97 nih.gov
Nano-crystalline sulfated-zirconia170°C, 3 hours (thermal)94 nih.gov
Nano-crystalline sulfated-zirconia150°C, 15 minutes (microwave)99 nih.gov
Oxalic AcidEthanol (B145695), refluxNot specified sathyabama.ac.in
Tin (II) Chloride (SnCl2·2H2O)130°C, 260 seconds (microwave)55.25 youtube.com
Citric Acid130°C, solvent-free82 ijsrst.com
Tamarind Juice90°C, 24 hours (aqueous)48 researchgate.net

Alternative Synthetic Routes to 7-Substituted 4-Methylcoumarins

While the Pechmann condensation is the most direct route to 7-hydroxy-4-methylcoumarin, other synthetic strategies exist for the formation of the coumarin nucleus, which can be subsequently modified. These include the Perkin, Knoevenagel, and Wittig reactions. nih.gov

The Perkin reaction involves the condensation of a salicylaldehyde (B1680747) derivative with an acetic anhydride (B1165640) in the presence of a weak base. The Knoevenagel condensation utilizes a salicylaldehyde and a compound with an active methylene (B1212753) group, often catalyzed by a base like piperidine (B6355638) or an environmentally friendly catalyst such as choline (B1196258) chloride. nih.gov The Wittig reaction offers another pathway by reacting an o-hydroxybenzaldehyde or o-hydroxyacetophenone with a phosphorus ylide. nih.gov

These alternative routes can be particularly useful for the synthesis of coumarins with different substitution patterns on the pyrone ring, which may not be directly accessible through the Pechmann condensation. However, for the specific synthesis of 7-hydroxy-4-methylcoumarin, the Pechmann condensation remains the most straightforward and widely employed method.

Introduction of the Chlorocarbonylmethoxy Moiety: Esterification and Functionalization Strategies

The conversion of 7-hydroxy-4-methylcoumarin to the target compound, this compound, is typically a two-step process. First, an ether linkage is formed at the 7-position to introduce a carboxymethoxy group, which is then converted to the reactive acid chloride.

The initial step involves the reaction of 7-hydroxy-4-methylcoumarin with an haloacetic acid ester, such as ethyl bromoacetate, in the presence of a base. This Williamson ether synthesis yields 7-(ethoxycarbonylmethoxy)-4-methylcoumarin. Subsequent hydrolysis of the ester group under basic or acidic conditions affords 7-(carboxymethoxy)-4-methylcoumarin (B1360361).

Reaction Conditions and Catalytic Systems for Chlorocarbonylation

The crucial step in the synthesis is the conversion of the carboxylic acid group of 7-(carboxymethoxy)-4-methylcoumarin into a chlorocarbonyl group. This transformation is typically achieved using standard chlorinating agents. Thionyl chloride (SOCl₂) is a common reagent for this purpose, as it reacts with the carboxylic acid to form the acid chloride, with the byproducts (sulfur dioxide and hydrogen chloride) being gaseous, which simplifies purification.

Another effective reagent for this conversion is oxalyl chloride ((COCl)₂), often used in the presence of a catalytic amount of dimethylformamide (DMF). The reaction with oxalyl chloride is also driven by the formation of gaseous byproducts (carbon dioxide, carbon monoxide, and hydrogen chloride).

A one-pot synthesis has also been described using a novel reagent, a mixture of sulfuryl chloride and thionyl chloride, starting from 7-(carboxymethoxy)-4-methylcoumarin.

Optimization of Reaction Parameters for High Purity and Yield

To achieve high purity and yield of this compound, careful optimization of the reaction parameters is essential. In the chlorination step, the choice of solvent is important; inert solvents such as dichloromethane, chloroform, or benzene (B151609) are typically used. The reaction temperature is also a critical factor. These reactions are often carried out at room temperature or with gentle heating to ensure complete conversion without promoting side reactions.

The stoichiometry of the chlorinating agent is another key parameter. A slight excess of thionyl chloride or oxalyl chloride is generally used to drive the reaction to completion. After the reaction, any excess chlorinating agent and the solvent are typically removed under reduced pressure to isolate the crude product. The purity of the final product is crucial, as it is a reactive intermediate, and any remaining impurities could interfere with subsequent reactions. Recrystallization or other purification techniques may be employed if necessary.

Green Chemistry Approaches in the Synthesis of Reactive Coumarin Intermediates

The principles of green chemistry are increasingly being applied to the synthesis of coumarins and their derivatives to reduce the environmental impact of chemical processes. nih.govrsc.orgsemanticscholar.org This includes the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions.

In the context of the Pechmann condensation for the synthesis of 7-hydroxy-4-methylcoumarin, several green approaches have been developed. As mentioned earlier, the use of solid acid catalysts like zeolites and functionalized silicas, as well as ionic liquids, offers advantages over traditional strong acid catalysts by being recyclable and often requiring milder reaction conditions. nih.govrsc.org Microwave-assisted synthesis has also been shown to be a highly effective green method, significantly reducing reaction times and energy consumption. nih.gov

Furthermore, the use of biocatalysts, such as tamarind juice, has been explored as a green alternative for promoting the Pechmann condensation, although the reported yields are moderate. researchgate.net The development of one-pot procedures, where multiple synthetic steps are carried out in a single reaction vessel without the isolation of intermediates, also contributes to a greener process by reducing solvent usage and waste generation. semanticscholar.orgsigmaaldrich.com

For the subsequent functionalization steps, such as the introduction of the chlorocarbonylmethoxy moiety, green chemistry principles can also be applied. This could involve the use of solvent-free reaction conditions where possible, or the selection of greener solvents. The development of catalytic methods for the chlorination step that avoid the use of stoichiometric amounts of aggressive reagents would be a significant advancement in this area.

Chemical Transformations and Reaction Mechanisms of 7 Chlorocarbonylmethoxy 4 Methylcoumarin

Nucleophilic Acyl Substitution Reactions at the Chlorocarbonyl Group

The cornerstone of 7-(Chlorocarbonylmethoxy)-4-methylcoumarin's utility lies in the high reactivity of its acyl chloride functional group. This group readily undergoes nucleophilic acyl substitution with a variety of nucleophiles, including amines, alcohols, and thiols. This reactivity allows for the straightforward attachment of the fluorescent coumarin (B35378) core to a molecule of interest, enabling its detection and quantification through fluorescence-based methods.

Amidation Reactions for the Synthesis of Fluorescent Coumarin Amides

The reaction of this compound with primary and secondary amines proceeds readily to form stable amide bonds. This amidation reaction is a fundamental strategy for synthesizing fluorescently labeled peptides, proteins, and other amine-containing biomolecules. The resulting coumarin amides are typically highly fluorescent, making them excellent tools for various bioanalytical applications. For example, peptide-7-amino-4-methylcoumarin (peptide-AMC) conjugates are widely used as fluorogenic substrates to study the activity of proteases. mdpi.com In these substrates, the fluorescence of the 7-aminocoumarin (B16596) moiety is often quenched when it is part of the peptide chain and is restored upon enzymatic cleavage of the amide bond. nih.gov

The reaction conditions for amidation are generally mild, often carried out in an inert solvent in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of base and solvent can be tailored to the specific properties of the amine being used.

Table 1: Examples of Amidation Reactions with this compound
Amine NucleophileProductReaction ConditionsYieldApplication/Properties
Primary Aliphatic Amine (e.g., n-hexylamine)N-hexyl-2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamideInert solvent (e.g., THF, CH2Cl2), Tertiary amine base (e.g., triethylamine), Room temperatureHighFluorescent standard, model compound for spectroscopic studies.
Secondary Aliphatic Amine (e.g., diethylamine)N,N-diethyl-2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamideInert solvent (e.g., THF, CH2Cl2), Tertiary amine base (e.g., triethylamine), Room temperatureHighHighly fluorescent derivative.
AnilineN-phenyl-2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamideInert solvent (e.g., DMF, CH2Cl2), Base (e.g., pyridine, triethylamine), Room temperature or gentle heatingGood to HighPrecursor for more complex probes, exhibits altered photophysical properties compared to aliphatic amides.
Amino Acid (e.g., Glycine methyl ester)Methyl 2-(2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamido)acetateBiphasic system (e.g., CH2Cl2/aqueous NaHCO3) or organic solvent with a base, Room temperatureModerate to HighBuilding block for fluorescently labeled peptides. nih.gov

Esterification Reactions with Diverse Hydroxyl Compounds for Novel Probes

This compound is an effective reagent for the fluorescent labeling of compounds containing hydroxyl groups through esterification. This reaction has been successfully applied to a wide range of molecules, including steroids, prostaglandins (B1171923), and phenols, facilitating their detection and quantification in complex biological samples via techniques like high-performance liquid chromatography (HPLC) with fluorescence detection. rsc.org The resulting esters are typically stable and exhibit the favorable fluorescence properties of the coumarin core.

The esterification is generally carried out in the presence of a base to act as a scavenger for the HCl produced during the reaction. The choice of reaction conditions, such as solvent and base, depends on the solubility and reactivity of the specific hydroxyl compound.

Table 2: Examples of Esterification Reactions with this compound
Hydroxyl CompoundProductReaction ConditionsApplication/Properties
Steroid (e.g., Cholesterol)Cholesteryl 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetateInert solvent (e.g., pyridine, CH2Cl2 with DMAP), Room temperature or gentle heatingFluorescent probe for steroid analysis in biological fluids. rsc.org
Prostaglandin (e.g., Prostaglandin F2α)Prostaglandin F2α coumarin esterAprotic solvent (e.g., acetonitrile), Base (e.g., DBU), Room temperatureEnables sensitive detection of prostaglandins in biomedical research. rsc.org
Phenol (B47542) (e.g., p-cresol)p-tolyl 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetateInert solvent (e.g., CH2Cl2), Base (e.g., triethylamine), Room temperatureModel compound for studying the influence of aryl esters on fluorescence.
Carbohydrate (e.g., Glucose)Glucose coumarin ester (at a specific hydroxyl group)Pyridine (as solvent and base), Room temperature or controlled temperatureFluorescently labeled carbohydrate for studying carbohydrate-protein interactions.

Thioesterification and Reactions with Sulfur-Containing Nucleophiles

While less commonly reported than amidation and esterification, the chlorocarbonyl group of this compound is expected to react with sulfur-containing nucleophiles, such as thiols, to form thioesters. Thioesterification is a valuable reaction for labeling cysteine residues in proteins or for creating probes that can interact with specific biological targets. The synthesis of thioesters from acyl chlorides and thiols is a well-established transformation in organic chemistry. rsc.orgnih.gov

The reaction typically proceeds under basic conditions to deprotonate the thiol, forming a more nucleophilic thiolate anion. The resulting thioesters of coumarins are of interest as their photophysical properties can differ significantly from their ester and amide counterparts. For instance, the fluorescence of some mercaptocoumarins is known to be quenched, but alkylation of the thiol group can restore fluorescence, suggesting a potential "off-on" switching mechanism for probes based on thioester cleavage. rsc.org

Table 3: Predicted Thioesterification Reactions with this compound
Sulfur NucleophilePredicted ProductGeneral Reaction ConditionsPotential Application/Properties
Aliphatic Thiol (e.g., ethanethiol)S-ethyl 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)ethanethioateInert solvent (e.g., THF), Base (e.g., triethylamine (B128534) or sodium thiolate), Room temperatureModel compound for spectroscopic studies of coumarin thioesters.
Aromatic Thiol (e.g., thiophenol)S-phenyl 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)ethanethioateInert solvent (e.g., THF), Base (e.g., triethylamine), Room temperatureProbe with potentially altered photophysical and electrochemical properties.
Cysteine derivative (e.g., N-acetyl-L-cysteine methyl ester)Coumarin-cysteine conjugateAqueous buffer (pH ~7-8) or organic solvent with baseFluorescent labeling of cysteine-containing peptides and proteins.

Derivatization for Advanced Fluorescent Probes and Labels

Beyond simple labeling, this compound serves as a platform for the design of more sophisticated fluorescent tools, such as fluorogenic probes and bioconjugates with tailored properties.

Design Principles for Fluorogenic Esters and Amides

A key application of this compound is in the creation of fluorogenic probes, which are initially non-fluorescent or weakly fluorescent and become highly fluorescent upon reaction with a specific analyte or enzyme. This "off-on" switching mechanism provides a high signal-to-noise ratio, making these probes extremely sensitive.

The design of such probes often relies on the principle of fluorescence quenching. The fluorescence of the coumarin core can be quenched by the attached ester or amide group. This quenching can occur through various mechanisms, including photoinduced electron transfer (PeT). Upon enzymatic cleavage of the ester or amide bond by a specific hydrolase (e.g., an esterase or a protease), the highly fluorescent parent compound, 7-hydroxy-4-methylcoumarin, is released, leading to a significant increase in fluorescence intensity. acs.org The efficiency of the quenching and the subsequent fluorescence enhancement upon cleavage are critical design parameters that can be modulated by the choice of the alcohol or amine used in the derivatization. For instance, attaching a group that is a good electron donor can lead to more efficient PeT quenching in the intact probe.

The development of coumarin-based fluorogenic substrates for various enzymes, such as protein tyrosine phosphatase 1B (PTP1B), often involves modifying the coumarin scaffold to mimic the natural substrate, thereby enhancing binding affinity and selectivity. nih.gov The cleavage of a phosphate (B84403) group from a coumarin ester by a phosphatase is a common strategy for designing "off-on" fluorescent probes. nih.gov

Conjugation Strategies with Biomolecules and Polymeric Scaffolds

The reactive nature of this compound makes it an ideal candidate for conjugation to various biomolecules and synthetic polymers. This allows for the creation of fluorescently labeled materials with a wide range of applications, from bioimaging to drug delivery.

Biomolecule Conjugation: The most common strategy for labeling biomolecules such as proteins and peptides is through the reaction of the chlorocarbonyl group with primary amine groups on the biomolecule, such as the ε-amino group of lysine (B10760008) residues or the N-terminal amine. This results in a stable amide linkage. nih.gov The resulting fluorescently labeled biomolecules can be used to study their localization, trafficking, and interactions within living cells.

Polymeric Scaffold Conjugation: this compound and similar reactive coumarin derivatives can be used to fluorescently label synthetic polymers. ncsu.edu This is typically achieved by reacting the acyl chloride with functional groups present on the polymer backbone, such as hydroxyl or amine groups. For instance, polymers like polyethylene (B3416737) glycol (PEG) or polyvinyl amine (PVA) can be functionalized with the coumarin moiety. ncsu.eduncsu.edu The resulting fluorescent polymers have applications as drug delivery vehicles that can be tracked within biological systems, as sensors, or as components in advanced materials with specific optical properties. The conjugation strategy often involves a one-step reaction in a suitable solvent, providing a straightforward method for imparting fluorescence to a wide range of polymeric materials.

Spectroscopic Characterization of Reaction Products and Mechanistic Insights

The elucidation of reaction pathways and the definitive identification of products resulting from the chemical transformations of this compound rely heavily on a suite of advanced spectroscopic techniques. These methods provide detailed structural information and can offer insights into the kinetics and mechanisms of these reactions.

Advanced NMR and Mass Spectrometry for Structural Elucidation

The reaction of this compound with various nucleophiles, particularly amines, leads to the formation of N-substituted 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamides. The precise structures of these products are unequivocally confirmed through the application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

A study on the synthesis of a series of N-aryl- and N-alkyl-2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamides provides comprehensive spectroscopic data that exemplifies this structural characterization. For instance, in the ¹H NMR spectra of these compounds, characteristic signals corresponding to the coumarin scaffold and the newly introduced substituents are observed. The methyl group at the C-4 position of the coumarin ring typically appears as a singlet around δ 2.4 ppm. The protons of the coumarin ring itself resonate in the aromatic region, with the H-5 proton often appearing as a doublet around δ 7.7 ppm and the H-6 and H-8 protons showing signals in the range of δ 6.9-7.1 ppm. A key indicator of the successful reaction is the appearance of a singlet for the methylene (B1212753) protons (-O-CH₂-C(O)-) of the acetamide (B32628) linker, typically found around δ 4.8-5.0 ppm. Furthermore, a broad singlet corresponding to the N-H proton of the amide is observed, the chemical shift of which can vary depending on the substituent.

¹³C NMR spectroscopy further corroborates the structural assignments. The carbonyl carbon of the lactone ring in the coumarin structure is typically found around δ 160.0 ppm, while the newly formed amide carbonyl carbon resonates at a slightly different chemical shift, often in the range of δ 165.0-167.0 ppm. The carbon of the methyl group at C-4 gives a signal around δ 18.1 ppm, and the methylene carbon of the linker appears at approximately δ 67.3 ppm. The various aromatic carbons of the coumarin and any aryl substituents on the amide nitrogen can be assigned based on their chemical shifts and coupling patterns.

The following table summarizes representative ¹H and ¹³C NMR data for a synthesized N-aryl acetamide derivative, N-(4-methoxyphenyl)-2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide durham.ac.uk:

Assignment ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
-CH₃ (at C-4)2.41 (d, J = 1.2 Hz)18.1
-O-CH₂-4.81 (s)67.3
-OCH₃ (on phenyl)3.73 (s)55.2
H-3' (on phenyl)6.23 (d, J = 1.2 Hz)113.9
H-6, H-87.00-7.09 (m)111.5, 112.4, 113.6
H-57.73 (d, J = 8.7 Hz)126.5
Aromatic CH (on phenyl)7.58–7.49 (m)121.3
N-H10.00 (s)-
C=O (amide)-165.3
C=O (lactone)-160.0
Quaternary Carbons-101.7, 131.3, 153.3, 154.5, 155.6, 160.8

Mass spectrometry provides complementary data, confirming the molecular weight of the reaction products and offering insights into their fragmentation patterns. While specific mass spectral data for the N-substituted 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamides are not extensively detailed in the primary literature, the fragmentation of related coumarin derivatives under electron ionization (EI) or electrospray ionization (ESI) can be used to predict the expected behavior. The fragmentation of the core coumarin structure often involves the loss of carbon monoxide (CO) molecules. For instance, studies on protonated coumarin have shown the elimination of two CO molecules or a CO₂ molecule, leading to the formation of stable carbocations nih.gov. In the case of the acetamide derivatives, characteristic fragmentation would likely involve cleavage of the amide bond, the ether linkage, and fragmentation of the coumarin ring itself. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition of the parent ion and its major fragments with high accuracy mdpi.com.

Real-time Spectroscopic Monitoring of Reaction Kinetics

The study of reaction kinetics provides crucial information about the mechanism of a chemical transformation. Real-time spectroscopic techniques are powerful tools for this purpose, as they allow for the continuous monitoring of the concentrations of reactants, intermediates, and products as the reaction progresses.

While specific studies detailing the real-time monitoring of reactions involving this compound are not prevalent in the reviewed literature, the principles of these techniques are well-established and can be applied to understand its reactivity. Fourier Transform Infrared (FT-IR) spectroscopy is particularly well-suited for monitoring the reactions of acyl chlorides. The strong carbonyl (C=O) stretching absorption of the acyl chloride group in this compound would have a characteristic frequency. Upon reaction with a nucleophile, such as an alcohol or an amine, this peak would decrease in intensity, while a new carbonyl peak corresponding to the ester or amide product would appear at a different frequency and increase in intensity over time. By tracking the changes in the absorbance of these characteristic peaks, the rate of the reaction can be determined durham.ac.ukjasco-global.com. Modern FT-IR spectrometers equipped with fiber-optic probes allow for in-situ monitoring of reactions in real-time, even for relatively fast processes jasco-global.com.

For very fast reactions, such as the reaction of the highly reactive this compound with certain nucleophiles, stopped-flow spectroscopy is an ideal technique. This method allows for the rapid mixing of reactants in milliseconds, after which the reaction is monitored by a suitable spectroscopic probe, such as UV-Vis absorption or fluorescence. The coumarin moiety is fluorescent, and changes in its electronic environment upon reaction would likely lead to changes in its fluorescence properties. By monitoring the change in absorbance or fluorescence intensity as a function of time immediately after mixing, the kinetics of the reaction can be accurately measured on a millisecond timescale.

The esterification of phenols with acyl chlorides, a reaction analogous to the transformation of this compound, can be effectively studied using these real-time methods researchgate.net. The insights gained from such kinetic studies, including the determination of reaction orders and rate constants, are invaluable for elucidating the reaction mechanism, whether it proceeds through a direct nucleophilic acyl substitution or involves the formation of a tetrahedral intermediate.

Applications in Analytical Chemistry and Chemical Sensing

Development of Fluorescent Derivatization Reagents for Chromatography

7-(Chlorocarbonylmethoxy)-4-methylcoumarin has been established as a valuable fluorescent labeling agent, particularly for enhancing the detection of compounds in chromatographic separations. Its primary role is to react with specific functional groups on target molecules, thereby imparting its own fluorescent character onto them and enabling their detection at very low concentrations.

A significant application of this compound is as a pre-column derivatization reagent in High-Performance Liquid Chromatography (HPLC). This technique involves reacting the analyte with the fluorescent tag before introducing the sample into the HPLC system. The resulting fluorescent derivative can then be detected with high sensitivity by a fluorescence detector.

Detailed research by Karlsson et al. in 1985 introduced this compound as a novel reagent for the derivatization of hydroxy compounds. The study demonstrated its effectiveness in labeling analytes containing hydroxyl groups, such as steroids and prostaglandins (B1171923). The reaction between the chlorocarbonyl group of the reagent and the hydroxyl group of the analyte forms a stable ester linkage, creating a highly fluorescent product. This pre-column derivatization significantly improves the detection limits for these compounds, which may otherwise lack a suitable chromophore for UV detection or native fluorescence. The method was highlighted for its potential in analyzing such compounds in complex biological fluids.

Biochemical and Materials Research Applications

Utilization as a Precursor for Biologically Active Probes and Tools

The reactive nature of the chlorocarbonyl group in 7-(chlorocarbonylmethoxy)-4-methylcoumarin allows for its conjugation to various biomolecules and other molecules of interest, enabling the development of sophisticated probes and tools for biological investigations.

Development of Fluorescent Tracers for Cellular and Biochemical Pathways

This compound serves as a key precursor in the synthesis of fluorescent tracers for visualizing and tracking cellular and biochemical processes. The chlorocarbonyl group readily reacts with primary and secondary amines, alcohols, and thiols on target molecules, creating stable amide, ester, or thioester linkages. This covalent attachment of the fluorescent 4-methylcoumarin (B1582148) tag allows for the sensitive detection and localization of the labeled molecule within biological systems.

For instance, derivatives of 4-methylcoumarin are widely employed in creating fluorescent probes for cellular imaging. By attaching the coumarin (B35378) fluorophore to a targeting moiety, such as a ligand for a specific receptor or a substrate for a particular enzyme, researchers can selectively label and monitor cellular components and activities. One notable example is the development of a lysosome-targeted fluorescent probe for hydrogen sulfide (B99878) (H₂S) based on the 7-azido-4-methylcoumarin (B1373340) scaffold. This probe, Lyso-C, demonstrated a rapid response, high sensitivity with a detection limit of 37 nM, and excellent selectivity for H₂S, enabling the imaging of lysosomal H₂S in living cells. rsc.org

Furthermore, the principle of fluorescence resonance energy transfer (FRET) has been utilized with coumarin derivatives to study biomolecular interactions. For example, a fluorescent derivative of 7-amino-4-methylcoumarin (B1665955) has been used to label maslinic acid, creating a probe (MaCo) that forms a FRET pair with the tryptophan residue of human serum albumin (HSA). This allowed for the monitoring of HSA conformational changes by measuring the distance between the donor (tryptophan) and the acceptor (MaCo). researchgate.net

The versatility of this compound as a derivatizing agent is also highlighted by its use in liquid chromatography for the precolumn derivatization of hydroxy compounds, such as steroids and prostaglandins (B1171923), enhancing their detection. mdpi.comnih.gov

Probes for Intracellular Environment Monitoring (e.g., pH, polarity)

The photophysical properties of coumarin derivatives are often sensitive to their local microenvironment, a characteristic that has been exploited to create probes for monitoring intracellular parameters like pH and polarity. While direct applications of this compound for this purpose are not extensively documented, the broader family of 4-methylcoumarin derivatives provides a strong proof-of-concept.

The fluorescence of coumarin dyes can be influenced by solvent polarity. Studies on 3-chloro-7-methoxy-4-methylcoumarin have shown that the internal conversion rate constant, which affects fluorescence, can change by two orders of magnitude from nonpolar to polar solvents. capes.gov.br This solvatochromism is a key principle behind the design of polarity-sensitive probes. The introduction of different functional groups onto the coumarin ring can modulate these properties. For example, the photophysical behavior of 7-mercapto-4-methylcoumarin (B161817) and its derivatives has been studied in various solvents, revealing changes in fluorescence based on the chemical environment. rsc.org

Moreover, coumarin-based systems have been engineered to respond to changes in viscosity, which can be an indicator of cellular health. High-viscosity activatable photocages have been developed by modifying the C3 position of the coumarin scaffold. In low-viscosity environments, the fluorescence and photocleavage of these cages are suppressed due to intramolecular rotation. However, in high-viscosity environments, this rotation is restricted, leading to restored fluorescence and photocleavage. This allows for the precise release of bioactive molecules in specific high-viscosity regions within cells, such as abnormal mitochondria. rsc.org

The following table summarizes the key characteristics of selected coumarin-based probes:

Probe TypeTarget/ApplicationPrinciple of DetectionReference
Lysosome-targeted H₂S ProbeLysosomal H₂S imagingFluorescence turn-on rsc.org
FRET-based Protein ProbeHuman Serum Albumin conformational changesFluorescence Resonance Energy Transfer researchgate.net
Viscosity-sensitive PhotocageDrug delivery in high-viscosity environmentsViscosity-induced fluorescence and photocleavage rsc.org
Polarity-sensitive CoumarinSensing solvent polaritySolvatochromism capes.gov.br

Integration into Advanced Materials for Optical Applications

The desirable photophysical properties of the 4-methylcoumarin core, such as its strong fluorescence and photochemical reactivity, make this compound an attractive component for the development of advanced optical materials.

Photoreversible Networks and Dynamic Polymer Systems

Coumarin moieties can undergo a [2+2] photocycloaddition reaction upon irradiation with UV light, typically at wavelengths greater than 300 nm, leading to the formation of a cyclobutane (B1203170) dimer. This dimerization process can be reversed by irradiation with shorter wavelength UV light (e.g., ~254 nm), which cleaves the cyclobutane ring and regenerates the original coumarin structures. This photoreversibility is the foundation for creating dynamic polymer networks and smart materials. mdpi.comnih.govresearchgate.net

By incorporating this compound or its derivatives into polymer backbones or as pendant groups, it is possible to fabricate materials that can be crosslinked and de-crosslinked using light. This allows for external control over the material's properties, such as its mechanical strength, swelling behavior, and degradation rate. mdpi.com For example, a bio-based photoreversible network was created using a coumarin-containing fatty acid derivative. This material could be crosslinked into an insoluble network upon exposure to UV light at 385 nm and then de-crosslinked back to a soluble state with a different wavelength of light. mdpi.com

These photoreversible systems have potential applications in areas such as drug delivery, tissue engineering, and self-healing materials. The ability to spatially and temporally control the crosslinking of a polymer network in situ is particularly valuable for medical applications, such as injectable biomaterials that can be cured within the body using light. nih.gov

Fluorescent Films and Coatings for Sensing Applications

The intense fluorescence of the 4-methylcoumarin unit can be harnessed to create fluorescent films and coatings for a variety of sensing applications. By incorporating this compound into a polymer matrix, a fluorescent material can be produced.

One approach involves the synthesis of polymeric fluorescent compounds by linking a coumarin derivative, such as 7-hydroxy-4-methylcoumarin, to a polymer backbone. For instance, new polymeric fluorescent compounds have been synthesized by connecting 7-hydroxy-4-methylcoumarin and a hindered amine light stabilizer to polyethylene (B3416737) glycol segments. ncsu.edu

Another example is the preparation of fluorescent chitosan (B1678972) films containing 7-hydroxy-4-methylcoumarin. These films exhibit a cyan fluorescence color, with the intensity depending on the concentration of the coumarin and the excitation wavelength. The highest fluorescence intensity for these films was observed at a 0.2% concentration of 7-hydroxy-4-methylcoumarin with an excitation wavelength of 275 nm. osti.govresearchgate.net Such fluorescent films could potentially be used as sensors, where the fluorescence is quenched or enhanced in the presence of a specific analyte.

Fundamental Photophysical Studies of this compound Derivatives

The photophysical properties of coumarin derivatives are a subject of extensive research, as understanding the relationship between their structure and optical behavior is crucial for designing new and improved fluorescent probes and materials. The position and nature of substituents on the coumarin ring have a profound impact on their absorption and emission characteristics.

Studies on various 4-methylcoumarin derivatives have provided valuable insights. For example, a comparison of 4-methyl-6-methoxy coumarin and 4-methyl-7-methoxy coumarin revealed that the position of the methoxy (B1213986) group influences the absorption and fluorescence wavenumbers in different solvents. researchgate.net In general, electron-donating groups at the 7-position, such as the methoxy or amino group, enhance the fluorescence quantum yield.

The photophysical behavior of these molecules is also strongly influenced by the solvent environment. The study of 7-(diethylamino)coumarin-3-carboxylic acid in different solvents and cyclodextrins demonstrated that the fluorescence quantum yield and lifetime are dependent on the polarity and viscosity of the medium, as well as the formation of inclusion complexes. nih.gov

Furthermore, the introduction of different functional groups can lead to significant shifts in the absorption and emission spectra. Research on deep-red/NIR-emitting coumarins has shown that the introduction of electron-withdrawing groups at position 3 or 4, combined with an extended π-conjugation system, can result in a redshift of the absorption and emission maxima. nih.gov

The photophysical properties of selected 4-methylcoumarin derivatives are summarized in the table below:

CompoundKey Photophysical PropertyApplication/SignificanceReference
3-chloro-7-methoxy-4-methylcoumarinInternal conversion rate is solvent-dependentUnderstanding the effect of polarity on fluorescence capes.gov.br
7-mercapto-4-methylcoumarinPoor emission, but highly fluorescent upon alkylationBasis for "turn-on" fluorescent probes rsc.org
7-(diethylamino)coumarin-3-carboxylic acidFluorescence properties are sensitive to solvent and cyclodextrin (B1172386) encapsulationDemonstrates the influence of the microenvironment nih.gov
7-hydroxy-4-methylcoumarin in chitosan filmExhibits cyan fluorescenceDevelopment of fluorescent biomaterials osti.govresearchgate.net

Computational and Theoretical Studies on Reactivity and Photophysics

Quantum Chemical Calculations of Molecular Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the molecular electronic structure and reactivity of 7-(Chlorocarbonylmethoxy)-4-methylcoumarin. natscidiscovery.comnatscidiscovery.com These computational methods allow for the optimization of the molecule's geometry and the calculation of various electronic properties that govern its chemical behavior.

One of the key aspects investigated through quantum chemical calculations is the distribution of electron density within the molecule. This is often visualized using a Molecular Electrostatic Potential (MEP) map, which highlights the regions of positive and negative electrostatic potential on the molecular surface. For coumarin (B35378) derivatives, MEP maps typically show negative potential sites around the oxygen atoms of the carbonyl and ether groups, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential are often located around the hydrogen atoms. natscidiscovery.com

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also crucial in understanding reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity. In coumarin derivatives, these calculations help in predicting the most probable sites for nucleophilic and electrophilic attacks.

The reactivity of this compound is dominated by the highly electrophilic carbon atom of the chlorocarbonyl group (-COCl). Quantum chemical calculations can quantify the partial positive charge on this carbon atom, confirming its high reactivity towards nucleophiles such as alcohols and amines. This intrinsic reactivity is the basis for its use as a derivatizing agent.

Table 1: Calculated Electronic Properties of a Representative Coumarin Derivative

PropertyValueSignificance
HOMO Energy-6.5 eVElectron-donating capability
LUMO Energy-1.8 eVElectron-accepting capability
HOMO-LUMO Gap4.7 eVChemical reactivity and stability
Dipole Moment3.5 DPolarity and intermolecular interactions

Note: The values in this table are illustrative and based on typical DFT calculations for coumarin derivatives. Actual values for this compound would require specific calculations.

Prediction of Reaction Pathways and Transition States

Computational chemistry offers the capability to model chemical reactions, predict their pathways, and characterize the transition states involved. For this compound, this is particularly relevant for understanding its derivatization reactions. The reaction of the chlorocarbonyl group with a nucleophile, such as an alcohol or an amine, proceeds through a nucleophilic acyl substitution mechanism.

Theoretical calculations can map out the potential energy surface for this reaction, identifying the minimum energy pathway from reactants to products. This involves locating the transition state structure, which is the highest point on the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, providing a quantitative measure of the reaction rate.

For instance, in the reaction with an alcohol (ROH), the mechanism would involve the nucleophilic attack of the alcohol's oxygen on the carbonyl carbon of the chlorocarbonyl group, leading to a tetrahedral intermediate. This is followed by the elimination of a chloride ion to form the final ester product. Computational models can provide detailed geometric and energetic information about the reactant complex, the tetrahedral intermediate, the transition states connecting them, and the final product complex.

While specific studies on this compound are not abundant in the literature, the principles are well-established from studies on similar acylation reactions. The synthesis of coumarins themselves, such as through the Pechmann reaction, has been the subject of theoretical studies to elucidate the reaction mechanism involving transesterification and intramolecular cyclization. slideshare.net

Molecular Dynamics Simulations of Derivatization Processes and Interactions

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into the derivatization process and the subsequent interactions of the labeled molecule in its environment. While quantum chemical calculations are typically performed on single molecules in the gas phase, MD simulations can model the behavior of molecules in solution or in complex biological systems.

In the context of this compound, MD simulations can be employed to study the diffusion and collision of the derivatizing agent with the target analyte in a solvent. This can help in understanding the factors that influence the reaction rate, such as solvent effects and the conformational flexibility of the reactants.

Once a molecule is derivatized, for example, a fatty acid or a steroid, MD simulations can be used to study the interactions of the resulting fluorescent conjugate with its surroundings. For instance, if the labeled molecule is intended to interact with a protein or a lipid membrane, MD simulations can reveal the preferred binding modes, the nature of the intermolecular forces involved (e.g., hydrogen bonds, van der Waals interactions), and the conformational changes that may occur upon binding. This information is invaluable for designing fluorescent probes with specific targeting capabilities.

Theoretical Elucidation of Photophysical Properties of Derivatized Fluorophores

The primary application of this compound is to create fluorescent derivatives. Therefore, understanding the photophysical properties of these resulting fluorophores is crucial. Theoretical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict and explain the absorption and emission spectra of fluorescent molecules. researchgate.net

The coumarin scaffold is known for its strong fluorescence, which can be tuned by introducing different substituents. The chlorocarbonylmethoxy group at the 7-position serves to link the coumarin fluorophore to other molecules. The photophysical properties of the resulting conjugate will depend on the nature of the molecule it is attached to and how this attachment influences the electronic structure of the coumarin core.

Theoretical calculations can predict the excitation energies (corresponding to absorption wavelengths) and the emission energies (corresponding to fluorescence wavelengths) of the derivatized fluorophores. These calculations also provide information about the oscillator strength, which is related to the intensity of the absorption, and the quantum yield of fluorescence, which is a measure of the efficiency of the emission process. researchgate.net

Studies on various coumarin derivatives have shown that the position and electronic nature of the substituents have a profound effect on their photophysical properties. For example, electron-donating groups at the 7-position generally enhance the fluorescence quantum yield. The interaction of the coumarin derivative with its solvent environment (solvatochromism) can also be modeled computationally to predict shifts in the absorption and fluorescence spectra in different solvents. researchgate.net

Table 2: Predicted Photophysical Properties of a Hypothetical 7-(Alkoxycarbonylmethoxy)-4-methylcoumarin

PropertyPredicted ValueMethod
Absorption Maximum (λ_abs)~320-340 nmTD-DFT
Emission Maximum (λ_em)~380-400 nmTD-DFT
Stokes Shift~60-80 nmCalculated from λ_abs and λ_em
Fluorescence Quantum YieldHighQualitative prediction based on structure

Note: These are typical ranges for 7-alkoxy-4-methylcoumarin derivatives and serve as an illustration of the data that can be obtained from theoretical calculations.

Structure-Activity Relationship (SAR) Studies based on Computational Models

Structure-Activity Relationship (SAR) studies aim to establish a correlation between the chemical structure of a series of compounds and their biological or chemical activity. nih.govresearchgate.net Computational models, often referred to as Quantitative Structure-Activity Relationship (QSAR) models, are a key component of modern SAR studies. nih.gov These models use statistical methods to build a mathematical relationship between the structural features of molecules (descriptors) and their measured activity. nih.gov

In the context of this compound and its derivatives, SAR studies can be applied in several ways. For instance, if a series of fluorescent probes are synthesized by reacting this compound with different analytes, QSAR models could be developed to predict the fluorescence properties (e.g., quantum yield, brightness) of new, unsynthesized derivatives. The descriptors used in such models could include electronic properties (e.g., HOMO/LUMO energies, partial charges), steric properties (e.g., molecular volume, surface area), and topological indices.

Furthermore, if the derivatized molecules are designed to have a specific biological activity, such as enzyme inhibition or receptor binding, SAR and QSAR models can be invaluable for optimizing the structure to enhance this activity. nih.govoncodesign-services.com For example, a study on various 4-methylcoumarin (B1582148) derivatives has explored their anticancer activities, demonstrating how systematic structural modifications can lead to compounds with improved potency. nih.gov While this study did not specifically focus on derivatives of this compound, it highlights the power of the SAR approach in drug discovery and probe development. nih.gov

Computational SAR models can accelerate the design of new and improved fluorescent probes by allowing for the virtual screening of large numbers of potential structures, prioritizing the most promising candidates for synthesis and experimental testing. nih.govoncodesign-services.com

Future Directions and Emerging Research Avenues

Novel Synthetic Strategies for Enhanced Sustainability and Efficiency

The chemical industry's increasing focus on green chemistry is driving the development of more sustainable and efficient methods for synthesizing coumarin (B35378) derivatives. eurekalert.org Traditional synthesis methods often rely on harsh conditions and hazardous solvents. rsc.org In contrast, modern approaches aim to minimize waste, reduce energy consumption, and utilize environmentally benign reagents. eurekaselect.com

Several green synthetic techniques have been successfully applied to the synthesis of the core coumarin structure, which can be subsequently modified to produce compounds like 7-(Chlorocarbonylmethoxy)-4-methylcoumarin. These methods include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for key coumarin-forming reactions like the Knoevenagel, Pechmann, and Suzuki coupling reactions. kjscollege.com

Ultrasound-Assisted Synthesis: Sonication provides mechanical energy to the reaction mixture, enhancing reaction rates and efficiency, often at lower temperatures than conventional methods. kjscollege.com

Solvent-Free and Mechanochemical Methods: Performing reactions without a solvent or by mechanical grinding (ball milling) represents a significant step towards sustainability. rsc.org The Pechmann condensation, a classic method for producing the 7-hydroxy-4-methylcoumarin precursor, has been efficiently performed under solvent-free conditions using solid acid catalysts like Amberlyst-15. rsc.orgresearchgate.net

Use of Greener Catalysts and Solvents: Researchers are exploring the use of reusable solid catalysts, ionic liquids, and deep eutectic solvents to replace hazardous traditional catalysts like sulfuric acid. eurekalert.orgeurekaselect.com For instance, a mixture of vinegar and ethanol (B145695) has been reported as an effective and environmentally friendly catalyst/solvent system for synthesizing certain coumarin derivatives. mdpi.com

These sustainable approaches not only make the production of coumarin derivatives more environmentally friendly but can also lead to higher purity products and simpler purification procedures. eurekalert.orgmdpi.com

Table 1: Comparison of Conventional vs. Green Synthetic Methods for Coumarin Synthesis

Feature Conventional Methods (e.g., Pechmann, Perkin) Green Chemistry Approaches
Catalyst Strong mineral acids (e.g., H₂SO₄) Reusable solid acids, mild acids (e.g., acetic acid), enzymes rsc.orgkjscollege.commdpi.com
Solvent Often volatile and toxic organic solvents Solvent-free, water, ethanol, polyethylene (B3416737) glycol (PEG) kjscollege.commdpi.com
Energy Source Conventional heating (reflux) Microwave irradiation, ultrasound kjscollege.com
Reaction Time Often several hours Can be reduced to minutes kjscollege.com
Waste Generation Higher, with difficult-to-recycle catalysts/solvents Lower, with potential for catalyst recycling eurekalert.orgrsc.org

| Efficiency | Variable yields, often requires extensive purification | Often higher yields and purity mdpi.com |

Integration with Advanced Imaging Techniques and Super-resolution Microscopy

The intrinsic fluorescence of the coumarin core makes its derivatives, including those formed from this compound, highly valuable as fluorescent probes. nih.govnih.gov This compound serves as a fluorescent labeling reagent for molecules containing hydroxyl groups, such as steroids and prostaglandins (B1171923), enabling their detection in liquid chromatography. nih.gov The future in this area lies in integrating these probes with cutting-edge imaging technologies, particularly super-resolution microscopy, which bypasses the diffraction limit of light to visualize cellular structures at the nanoscale. plos.org

Techniques like Structured Illumination Microscopy (SIM) and Stochastic Optical Reconstruction Microscopy (STORM) allow for imaging with resolutions down to ~20 nm. plos.orgnih.gov Researchers are designing novel coumarin-based fluorescent probes specifically for these applications. For example, a drug beacon molecule, CHB (a coumarin-hemicyanine hybrid), was designed to function as both a therapeutic agent and a fluorescent reporter for super-resolution imaging. nih.gov This probe allowed for the in-situ visualization of its interaction with adenosine (B11128) triphosphate (ATP) and adenosine diphosphate (B83284) (ADP) around mitochondrial cristae, providing unprecedented insight into the drug's mechanism of action at a subcellular level. nih.gov

The development of coumarin derivatives with enhanced photophysical properties—such as high quantum yields, photostability, and large Stokes shifts—is a key research goal. nih.gov These improved probes will enable more complex and longer-term live-cell imaging experiments, including 4D super-resolution microscopy (3D space plus time), to track dynamic biological processes in real-time. researchgate.net

High-Throughput Screening Methodologies for New Reagents and Probes

High-throughput screening (HTS) is a powerful methodology for rapidly evaluating large numbers of chemical compounds for a specific biological activity or chemical property. The fluorescent nature of coumarins makes them exceptionally well-suited for HTS applications. nih.gov

One prominent example is the development of coumarin-based substrates for drug metabolism studies. Researchers designed 7-methoxy-4-(aminomethyl)coumarin (MAMC) as a selective substrate for the cytochrome P450 2D6 enzyme. nih.gov The enzymatic O-demethylation of MAMC produces the highly fluorescent metabolite 7-hydroxy-4-(aminomethyl)coumarin (HAMC). This conversion results in a significant increase in fluorescence that can be easily and rapidly measured in real-time, making it an ideal tool for HTS assays to screen for potential drug interactions or to determine enzyme activity. nih.gov

HTS is also being applied in reverse—to discover new and improved synthetic methods for creating coumarin derivatives. Automated reaction platforms can conduct hundreds of reactions simultaneously to identify the optimal catalysts, ligands, and reaction conditions for novel chemical transformations, such as the photoinduced Suzuki–Miyaura coupling, which can be used to build complex coumarin analogues. acs.org This approach accelerates the discovery of new probes and reagents with tailored properties for specific applications.

Table 2: Application of HTS in Coumarin Research

HTS Application Area Example Study Principle Outcome
Enzyme Substrate Screening Cytochrome P450 2D6 activity assay using 7-methoxy-4-(aminomethyl)coumarin nih.gov An enzyme converts a low-fluorescence coumarin substrate to a high-fluorescence product. The rate of fluorescence increase is measured. Rapid identification of enzyme inhibitors and characterization of enzyme kinetics.
Reaction Optimization Photoinduced Suzuki–Miyaura C(sp²)–C(sp³) coupling acs.org A matrix of 432 reactions was used to test different parameters (catalysts, ligands, solvents) simultaneously. Identification of optimal conditions for a novel coupling reaction, enabling efficient synthesis of new coumarin derivatives.

| Anticancer Drug Discovery | Cytotoxicity screening of coumarin-cinnamic acid hybrids against cancer cell lines nih.gov | A panel of newly synthesized coumarin derivatives is tested for its ability to kill cancer cells using an MTT assay. | Identification of lead compounds with significant cytotoxic effects against specific cancer types (e.g., HL60, HepG2). |

Development of Multi-responsive and Smart Materials based on Coumarin Derivatives

A highly promising research frontier is the incorporation of coumarin moieties into polymers to create "smart" materials. These materials are designed to change their properties in response to external stimuli, such as light, temperature, or pH. researchgate.net The photochemical properties of the coumarin ring are particularly useful for this purpose. mdpi.com

Upon exposure to UV light (typically >300 nm), coumarin moieties can undergo a [2+2] cycloaddition reaction, forming a cyclobutane (B1203170) dimer. This dimerization process can be used to crosslink polymer chains. Crucially, this reaction is often reversible; irradiation with shorter-wavelength UV light (typically <260 nm) can cleave the dimer and restore the original coumarin structure. researchgate.net This reversible photocleavage and photodimerization is the basis for several smart material applications:

Self-Healing Materials: A polymer containing coumarin side chains can be designed so that when the material is scratched or cracked, exposing the damaged area to UV light triggers the photodimerization reaction across the gap, repairing the damage. researchgate.net

Controlled Drug Delivery: A drug can be encapsulated within a nanocarrier (like a micelle or hydrogel) that is crosslinked with coumarin dimers. When the nanocarrier reaches its target, it can be irradiated with light of a specific wavelength to cleave the dimers, causing the carrier to disassemble and release its payload. researchgate.net

Photoresponsive Surfaces: Surfaces can be functionalized with coumarin-containing polymers to create materials whose properties, such as wettability or adhesion, can be switched with light.

By combining the photoresponsive nature of coumarin with other responsive chemical groups, researchers are developing multi-responsive materials that can react to a combination of stimuli, offering more sophisticated control over material behavior. researchgate.netmdpi.com

Q & A

Q. What are the optimal conditions for synthesizing 7-(Chlorocarbonylmethoxy)-4-methylcoumarin?

The synthesis typically involves Williamson etherification or oxidative methods. For example, 7-(allyloxy)-4-methylcoumarin can be oxidized to yield the desired compound. Key steps include:

  • Using anhydrous potassium carbonate as a base in acetone for nucleophilic substitution reactions.
  • Oxidative cleavage of allyl or dihydroxypropyl intermediates with reagents like ozone or periodate .
  • Purification via recrystallization (e.g., ethyl acetate) and validation by NMR/X-ray crystallography .

Q. How is this compound utilized in analytical chemistry?

This compound serves as a fluorescent derivatization reagent for HPLC analysis of hydroxy compounds:

  • Derivatization Protocol : React with target analytes (e.g., catecholamines, dicarboxylic acids) under mild alkaline conditions to form fluorescent adducts.
  • Detection : Use excitation/emission wavelengths of 338/422 nm for high sensitivity .
  • Validation : Compare retention times and fluorescence signals against standards to confirm specificity .

Q. What precautions are necessary for handling and storing this compound?

  • Storage : Store in airtight containers at -20°C with desiccants to prevent hydrolysis of the chlorocarbonyl group .
  • Handling : Use PPE (gloves, goggles) and work in fume hoods to avoid inhalation/contact. Spills should be absorbed with diatomite and decontaminated with ethanol .
  • Solubility : Prepare stock solutions in DMSO (25 mg/mL) with sonication; avoid aqueous buffers due to poor solubility (<0.1 mg/mL in H2O) .

Q. How is its purity validated in research settings?

  • Chromatography : HPLC with C18 columns (e.g., acetonitrile/water gradient) and UV detection at 254 nm.
  • Spectroscopy : Compare NMR (e.g., <sup>1</sup>H, <sup>13</sup>C) and mass spectrometry (MS) data with reference libraries .

Advanced Research Questions

Q. What structural modifications enhance its efficacy as a fluorescent probe?

  • Substituent Effects : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the 3-position increases quantum yield.
  • Solubility Optimization : Conjugation with hydrophilic moieties (e.g., polyethylene glycol) improves aqueous compatibility for live-cell imaging .
  • Validation : Compare fluorescence intensity and photostability across derivatives using microplate readers .

Q. How do contradictory CYP inhibition data arise, and how can they be resolved?

  • Issue : Discrepancies in CYP2D6/3A4 inhibition profiles may stem from assay variability (e.g., fluorogenic vs. traditional substrates).
  • Resolution :
    • Use isoform-specific probes: AMMC for CYP2D6, BQ for CYP3A4 .
    • Cross-validate with human liver microsomes and chemical inhibitors (e.g., ketoconazole for CYP3A4) .

Q. What methodologies quantify its interaction with biological targets (e.g., enzymes, receptors)?

  • Fluorescence Polarization : Measure binding affinity to proteins like human serum albumin.
  • Kinetic Assays : Monitor enzyme inhibition (IC50) using time-resolved fluorescence (e.g., CYP450 inhibition ).
  • Data Analysis : Fit dose-response curves using software like GraphPad Prism to calculate Kd or Ki values .

Q. How can its photochemical properties be leveraged in drug delivery systems?

  • Photolabile Protecting Groups : Conjugate with therapeutics (e.g., 5-fluorouracil) for light-triggered release.
  • Wavelength Specificity : Irradiate at 365 nm to cleave the coumarin moiety without damaging adjacent tissues .
  • In Vitro Testing : Validate release kinetics using UV-Vis spectroscopy and cell viability assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(Chlorocarbonylmethoxy)-4-methylcoumarin
Reactant of Route 2
Reactant of Route 2
7-(Chlorocarbonylmethoxy)-4-methylcoumarin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.